molecular formula C8H12N2O2 B13568665 2-Amino-1-(2-methoxy-4-pyridyl)ethanol

2-Amino-1-(2-methoxy-4-pyridyl)ethanol

Cat. No.: B13568665
M. Wt: 168.19 g/mol
InChI Key: QUNNLSYWLWUYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-methoxy-4-pyridyl)ethanol is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-methoxy-4-pyridyl)ethanol typically involves the reaction of 2-methoxy-4-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-methoxy-4-pyridyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(2-methoxy-4-pyridyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-1-(2-methoxy-4-pyridyl)ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the amino and methoxy groups in 2-Amino-1-(2-methoxy-4-pyridyl)ethanol provides a unique combination of functional groups that can participate in a variety of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-1-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3

InChI Key

QUNNLSYWLWUYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.